molecular formula C21H24FN3O5S B11164256 1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164256
M. Wt: 449.5 g/mol
InChI Key: JRDNGOJTTGXBJO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a methoxypropylsulfamoyl group, and a pyrrolidine carboxamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluorophenyl and methoxypropylsulfamoyl intermediates, followed by their coupling with the pyrrolidine carboxamide core.

    Preparation of Fluorophenyl Intermediate: The fluorophenyl intermediate can be synthesized through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to a phenyl ring.

    Preparation of Methoxypropylsulfamoyl Intermediate: This intermediate can be prepared by reacting methoxypropylamine with sulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl and methoxypropylsulfamoyl intermediates with the pyrrolidine carboxamide core using amide bond formation reactions, typically facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide and pyrrolidine moieties.

    Materials Science: The compound’s structural properties may be explored for developing new materials with specific electronic or optical properties.

    Chemical Biology: It can be used in chemical biology to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with the target protein. The pyrrolidine carboxamide moiety may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its fluorophenyl, methoxypropylsulfamoyl, and pyrrolidine carboxamide groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24FN3O5S/c1-30-12-2-11-23-31(28,29)19-9-5-17(6-10-19)24-21(27)15-13-20(26)25(14-15)18-7-3-16(22)4-8-18/h3-10,15,23H,2,11-14H2,1H3,(H,24,27)

InChI Key

JRDNGOJTTGXBJO-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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